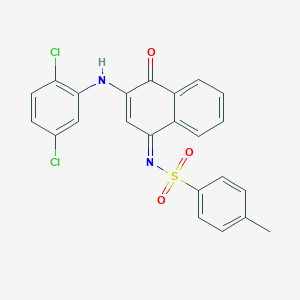
N-(3-(2,5-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2,5-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, commonly known as DAS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAS is a member of the sulfonylurea family of compounds and has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
科学的研究の応用
DAS has been extensively studied for its potential applications in various fields. Its antitumor activity has been the subject of numerous studies, with promising results in preclinical models. DAS has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for the treatment of cancer.
In addition to its antitumor activity, DAS has also been found to possess anti-inflammatory and antiviral properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. DAS has also been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.
作用機序
The mechanism of action of DAS is not fully understood, but it is believed to involve multiple pathways. DAS has been found to inhibit the activity of several enzymes, including topoisomerase II and Hsp90, which are involved in DNA replication and protein folding, respectively. DAS has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
DAS has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death pathway. DAS has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative diseases.
実験室実験の利点と制限
DAS has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. DAS has also been found to have low toxicity in vitro and in vivo. However, there are also limitations to using DAS in lab experiments. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. In addition, DAS has been found to be unstable in acidic conditions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DAS. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and viral infections. Another area of research is to study the mechanism of action of DAS in more detail, in order to identify potential targets for drug development. Additionally, there is a need for further studies to optimize the synthesis of DAS and to improve its solubility and stability in aqueous solutions. Overall, the potential applications of DAS in various fields make it an important compound for further study.
Conclusion:
In conclusion, N-(3-(2,5-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, or DAS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its antitumor, anti-inflammatory, and antiviral properties make it an important compound for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DAS have been discussed in this paper. Further studies on DAS are needed to fully understand its potential as a therapeutic agent for various diseases.
合成法
The synthesis of DAS involves the reaction of 2,5-dichloroaniline with 1,4-naphthoquinone in the presence of a base to yield the corresponding imine intermediate. The imine is then reacted with 4-methylbenzenesulfonyl chloride to yield DAS. The overall synthesis of DAS is shown in Figure 1.
特性
分子式 |
C23H16Cl2N2O3S |
|---|---|
分子量 |
471.4 g/mol |
IUPAC名 |
(NZ)-N-[3-(2,5-dichloroanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H16Cl2N2O3S/c1-14-6-9-16(10-7-14)31(29,30)27-20-13-22(23(28)18-5-3-2-4-17(18)20)26-21-12-15(24)8-11-19(21)25/h2-13,26H,1H3/b27-20- |
InChIキー |
CSPUQCZFJXWDCF-OOAXWGSJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)Cl)Cl |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)
![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)
![3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284864.png)
![5-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284865.png)
![5-(4-methoxyphenyl)-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284867.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
![3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284872.png)
![3-(3-phenylpropyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284874.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284877.png)
